12-Hydroxyjasmonic acid
Overview
Description
12-Hydroxyjasmonic acid is a metabolite of jasmonic acid . It is a plant-produced aromatic compound related to plant growth, development, and stress response . It is a derivative of jasmonic acid with similar biological activity .
Synthesis Analysis
12-Hydroxyjasmonic Acid Glucoside is a COI1-JAZ-Independent Activator of Leaf-Closing Movement in Samanea saman . The leaf closure of isolated Samanea pinnae is induced upon stereospecific recognition of (−)-LCF, but not by its enantiomer, (+)- ent -LCF, and that the nonglucosylated derivative, (−)-12-hydroxyjasmonic acid also displays weak activity .Molecular Structure Analysis
The chemical formula of 12-Hydroxyjasmonic acid is C12H18O4 . Its exact mass is 226.12 and its molecular weight is 226.270 .Chemical Reactions Analysis
In bioassays related to leaf movement, all other jasmonates tested were inactive, including jasmonic acid (JA) and the potent derivates JA-isoleucine and coronatine . By contrast, (−)-LCF and (−)-12-hydroxyjasmonic acid were completely inactive with respect to activation of typical JA responses .Physical And Chemical Properties Analysis
The elemental analysis of 12-Hydroxyjasmonic acid is C, 63.70; H, 8.02; O, 28.28 .Scientific Research Applications
Biochemical and Molecular Insights
Plant Development and Defense Responses : 12-Hydroxyjasmonic acid, also known as tuberonic acid, plays a crucial role in plant development and defense. It is a derivative of jasmonic acid, a key signaling molecule in plants. In Arabidopsis thaliana, the gene AtST2a encodes a hydroxyjasmonate sulfotransferase, which shows specificity for 11- and 12-hydroxyjasmonate. This sulfonation process is thought to either inactivate excess jasmonic acid or control the biological activity of 12-hydroxyjasmonic acid (Gidda et al., 2003).
Regulation of Plant Stress Responses : Hydroxylated jasmonates, including 12-Hydroxyjasmonic acid, are involved in regulating plant stress responses. Studies have shown that these compounds accumulate in various organs of many plant species and can influence gene expression patterns related to wound response and JA signaling (Miersch et al., 2007).
Plant Metabolism and Signaling
- Metabolic Profiling in Arabidopsis thaliana : In a study focusing on the wound-induced accumulation of jasmonic acid and its derivatives in Arabidopsis thaliana, researchers discovered that hydroxyjasmonates, including 12-hydroxy derivatives, were enriched in specific parts of the plant. This study provides insights into the spatial and temporal dynamics of these compounds in plant metabolism and signaling (Glauser et al., 2008).
Derivatives and Biological Activity
Identification of New Derivatives : A study on Polygonum capitatum led to the isolation of a new hydroxyjasmonic acid derivative. This discovery adds to the understanding of the structural diversity and potential biological activities of hydroxyjasmonates (Yang et al., 2017).
Role in Plant Movements : 12-Hydroxyjasmonic Acid Glucoside was identified as a key activator of leaf-closing movement in Samanea saman, revealing a unique biological activity of this compound independent of the typical jasmonic acid signaling pathway (Nakamura et al., 2011).
Application in Agriculture and Pharmacology
Inhibition of Soybean Lipoxygenase : 12-Hydroxyjasmonic acid 12-O-β-glucoside, a derivative of 12-hydroxyjasmonic acid, demonstrated inhibitory activity against soybean lipoxygenase, suggesting potential applications in agriculture and pharmacology (Koukoulitsa et al., 2007).
Antifungal Activity in Postharvest Mangos : Glucopyranosyl 12-hydroxyjasmonic acid produced by Bacillus megaterium was found to inhibit the growth of anthracnose disease in postharvest mangos, indicating its potential as a natural antifungal agent (Wei et al., 2020).
Safety And Hazards
The safety data sheet of 12-Hydroxyjasmonic acid indicates that it is not classified under physical hazards, health hazards, or environmental hazards . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, immediate medical attention is required .
Future Directions
The existence of at least two separate JA signaling pathways in S. saman and that 12- O -β- d -glucopyranosyljasmonic acid exerts its leaf-closing activity through a mechanism independent of the COI1-JAZ module has been pointed out . This opens up new avenues for research into the diverse roles and mechanisms of action of jasmonates in plant physiology .
properties
IUPAC Name |
2-[(1R,2R)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16)/b2-1-/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGFUGXQKMEMOO-BSANDHCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C1CC(=O)O)CC=CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@H]([C@H]1CC(=O)O)C/C=C\CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420561 | |
Record name | 12-hydroxyjasmonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
12-Hydroxyjasmonic acid | |
CAS RN |
140631-27-2 | |
Record name | 12-hydroxyjasmonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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